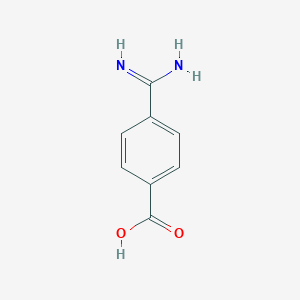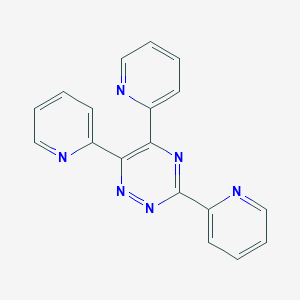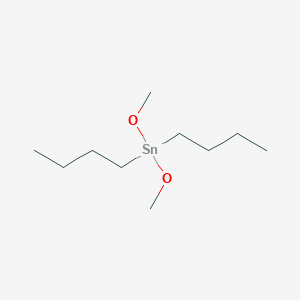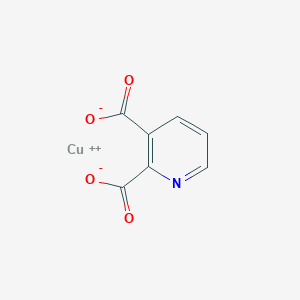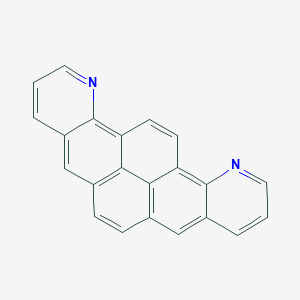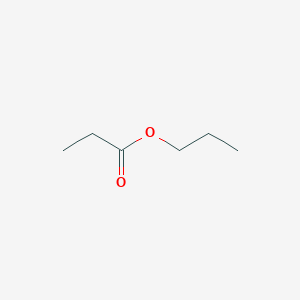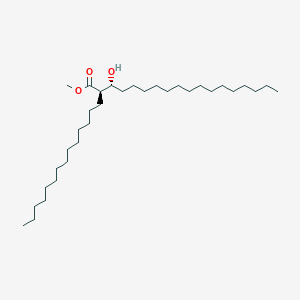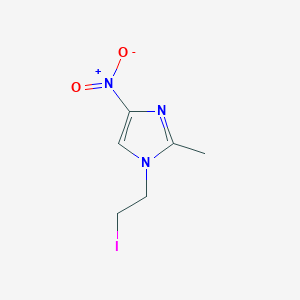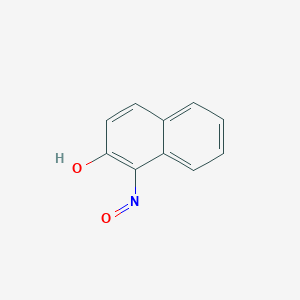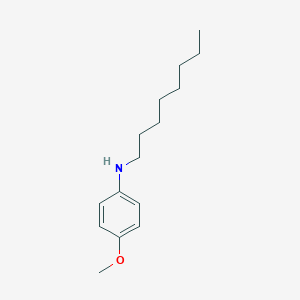
N-Octyl-p-anisidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octyl-p-anisidine, also known as N-OCTYL-4-METHOXYANILINE, is a chemical compound that belongs to the family of aniline derivatives. It is a yellowish-brown solid that is soluble in organic solvents. N-Octyl-p-anisidine has been found to have various applications in scientific research, including its use as a reagent for the detection of transition metal ions and as a precursor for the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of N-Octyl-p-anisidine is not well understood. However, it is believed that the compound forms a complex with transition metal ions, which can then interact with biological molecules such as enzymes and proteins.
Biochemische Und Physiologische Effekte
N-Octyl-p-anisidine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-Octyl-p-anisidine in lab experiments is its ability to selectively detect transition metal ions. This makes it a useful tool for studying the role of these metals in biological systems. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-Octyl-p-anisidine. One area of interest is the development of new synthetic methods to produce the compound more efficiently. Another area of research is the study of the compound's interactions with biological molecules, including enzymes and proteins. Additionally, the potential use of N-Octyl-p-anisidine as a therapeutic agent for the treatment of certain diseases is an area of ongoing research. Overall, N-Octyl-p-anisidine is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of N-Octyl-p-anisidine can be achieved through a multistep process starting from aniline and octanol. The first step involves the reaction of aniline with octanoyl chloride to form N-octanoylaniline. This intermediate is then reacted with sodium methoxide to produce N-Octyl-p-anisidine.
Wissenschaftliche Forschungsanwendungen
N-Octyl-p-anisidine has been widely used in scientific research due to its unique properties. It has been found to be an effective reagent for the detection of transition metal ions such as copper, nickel, and cobalt. The compound forms a complex with these metals, which can be detected by spectroscopic methods.
Eigenschaften
CAS-Nummer |
16663-87-9 |
|---|---|
Produktname |
N-Octyl-p-anisidine |
Molekularformel |
C15H25NO |
Molekulargewicht |
235.36 g/mol |
IUPAC-Name |
4-methoxy-N-octylaniline |
InChI |
InChI=1S/C15H25NO/c1-3-4-5-6-7-8-13-16-14-9-11-15(17-2)12-10-14/h9-12,16H,3-8,13H2,1-2H3 |
InChI-Schlüssel |
BMIYEEFUOGMAEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCCCCCCNC1=CC=C(C=C1)OC |
Andere CAS-Nummern |
16663-87-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
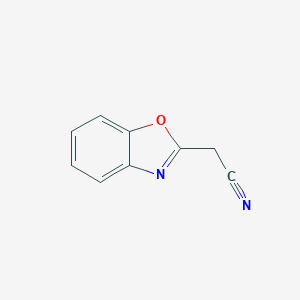


![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
